molecular formula C13H22N4O2 B2892814 1-propyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1705314-39-1

1-propyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2892814
CAS RN: 1705314-39-1
M. Wt: 266.345
InChI Key: BIOGBPXIZOSKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole class of compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Paraben Exposure and Health Implications

Parabens, a group of p-hydroxybenzoic acid esters, are extensively used in cosmetics, personal care products, pharmaceuticals, and foodstuff. Their widespread use raises concerns regarding human exposure and potential health risks. Parabens and their metabolites have been detected in human biological samples, indicating daily exposure among populations. Studies suggest that urinary concentrations of parabens can serve as predictors of human exposure, highlighting the importance of monitoring these compounds to assess exposure levels and potential health risks (Zhang et al., 2020).

Pyrethroid Metabolite Exposure

Pyrethroids are a class of synthetic insecticides widely used in agriculture, households, and public health. The urinary excretion of pyrethroid metabolites is used for biomonitoring exposure levels. Studies have demonstrated variability in the excretion of these metabolites, suggesting significant variations in exposure levels among individuals. The analysis of urinary metabolites provides insights into short-term exposure and the effectiveness of measures to minimize exposure to these chemicals (Wielgomas, 2013).

properties

IUPAC Name

1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-2-5-14-13(18)16-12-8-15-17(10-12)9-11-3-6-19-7-4-11/h8,10-11H,2-7,9H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGBPXIZOSKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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